molecular formula C25H21BrCl2N4O6 B297519 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No. B297519
M. Wt: 624.3 g/mol
InChI Key: AVVLCZJCEZOZOR-XKJRVUDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods. It has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism that is essential for the removal of damaged cells. This compound has also been shown to inhibit cell proliferation and migration, which are critical processes involved in cancer progression. Additionally, it has been reported to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments is its potent biological activity. This compound has shown promising results in various assays, including cell viability, apoptosis, and migration assays. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One potential direction is to investigate its potential use in combination therapy with other anticancer agents. This compound has been shown to have synergistic effects with various chemotherapeutic agents, which may enhance its efficacy in cancer treatment. Another potential direction is to investigate its potential use in immunotherapy. This compound has been shown to modulate the immune system, which may have implications for the treatment of various autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo, which may inform its potential use as a therapeutic agent.
Conclusion
In conclusion, 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a promising compound that has shown potent biological activity in scientific research. Its synthesis method has been optimized for better yield and purity, and it has shown potential applications in medicinal chemistry. This compound has demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory activity, and it has been shown to modulate the immune system. However, further studies are needed to investigate its potential use in combination therapy, immunotherapy, and its toxicity and pharmacokinetics in vivo.

Synthesis Methods

The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the reaction of 2-hydrazinyl-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dichloroanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is obtained by purification using column chromatography. This synthesis method has been reported in various scientific publications, and it has been optimized for better yield and purity.

Scientific Research Applications

2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammation. This compound has been reported to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus and influenza virus. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

2-(2-{3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Molecular Formula

C25H21BrCl2N4O6

Molecular Weight

624.3 g/mol

IUPAC Name

N//'-[(E)-[3-bromo-4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C25H21BrCl2N4O6/c1-36-20-6-4-3-5-19(20)31-24(34)25(35)32-29-12-14-9-16(26)23(21(10-14)37-2)38-13-22(33)30-15-7-8-17(27)18(28)11-15/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+

InChI Key

AVVLCZJCEZOZOR-XKJRVUDJSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC

SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

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